Tetrahydrothiophen-3-one Tetrahydrothiophen-3-one Dihydro-3(2H)-thiophenone, also known as tetrahydro-thiophen-3-one or 3-thiacyclopentanone, belongs to the class of organic compounds known as thiolanes. These are organic compounds containing thiolane, a five-member saturated ring containing four carbon atoms and a sulfur atom. Dihydro-3(2H)-thiophenone is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, dihydro-3(2H)-thiophenone is primarily located in the cytoplasm. Dihydro-3(2H)-thiophenone is a buttery, clam, and garlic tasting compound that can be found in coffee and coffee products and nuts. This makes dihydro-3(2H)-thiophenone a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 1003-04-9
VCID: VC20980026
InChI: InChI=1S/C4H6OS/c5-4-1-2-6-3-4/h1-3H2
SMILES: C1CSCC1=O
Molecular Formula: C4H6OS
Molecular Weight: 102.16 g/mol

Tetrahydrothiophen-3-one

CAS No.: 1003-04-9

Cat. No.: VC20980026

Molecular Formula: C4H6OS

Molecular Weight: 102.16 g/mol

* For research use only. Not for human or veterinary use.

Tetrahydrothiophen-3-one - 1003-04-9

Specification

Description Dihydro-3(2H)-thiophenone, also known as tetrahydro-thiophen-3-one or 3-thiacyclopentanone, belongs to the class of organic compounds known as thiolanes. These are organic compounds containing thiolane, a five-member saturated ring containing four carbon atoms and a sulfur atom. Dihydro-3(2H)-thiophenone is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, dihydro-3(2H)-thiophenone is primarily located in the cytoplasm. Dihydro-3(2H)-thiophenone is a buttery, clam, and garlic tasting compound that can be found in coffee and coffee products and nuts. This makes dihydro-3(2H)-thiophenone a potential biomarker for the consumption of these food products.
CAS No. 1003-04-9
Molecular Formula C4H6OS
Molecular Weight 102.16 g/mol
IUPAC Name thiolan-3-one
Standard InChI InChI=1S/C4H6OS/c5-4-1-2-6-3-4/h1-3H2
Standard InChI Key DSXFPRKPFJRPIB-UHFFFAOYSA-N
SMILES C1CSCC1=O
Canonical SMILES C1CSCC1=O
Boiling Point 175.00 °C. @ 760.00 mm Hg

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator